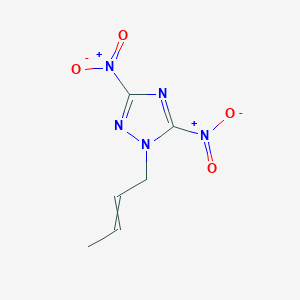
1,2-Diethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzimidazole core with diethyl and oxopropyl substituents, and a bromide ion as a counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with diethyl halide to introduce the diethyl groups.
Addition of the Oxopropyl Group: The oxopropyl group is introduced through a reaction with a suitable oxo compound, such as acetone, under basic conditions.
Formation of the Bromide Salt: The final step involves the addition of hydrobromic acid to form the bromide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties.
Applications De Recherche Scientifique
1,2-Diethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,2-Diethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide
- 1,2-Diethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide
- 1,2-Diethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium chloride
Uniqueness
1,2-Diethyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
62890-79-3 |
|---|---|
Formule moléculaire |
C14H21BrN2O |
Poids moléculaire |
313.23 g/mol |
Nom IUPAC |
1-(2,3-diethyl-2,3-dihydrobenzimidazol-3-ium-1-yl)propan-2-one;bromide |
InChI |
InChI=1S/C14H20N2O.BrH/c1-4-14-15(5-2)12-8-6-7-9-13(12)16(14)10-11(3)17;/h6-9,14H,4-5,10H2,1-3H3;1H |
Clé InChI |
WSTOOEQRGDGSMW-UHFFFAOYSA-N |
SMILES canonique |
CCC1[NH+](C2=CC=CC=C2N1CC(=O)C)CC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)







![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)


![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)
